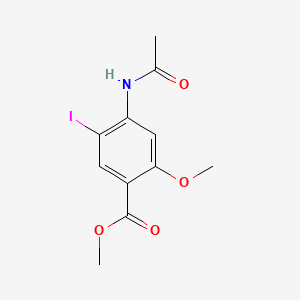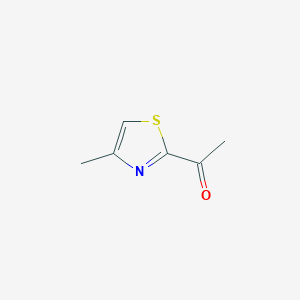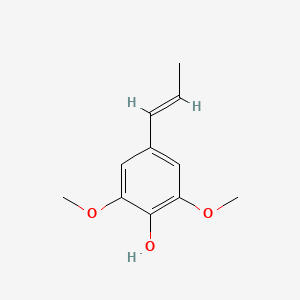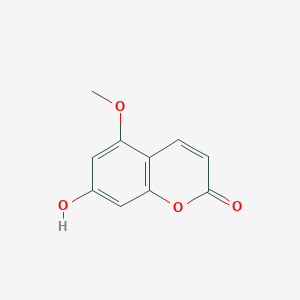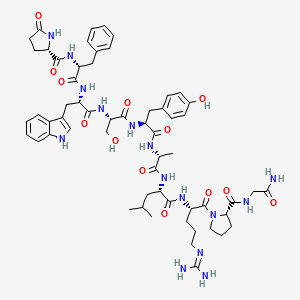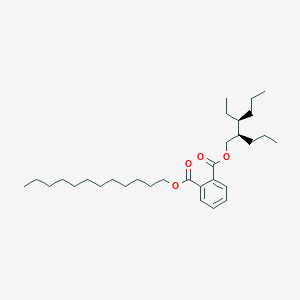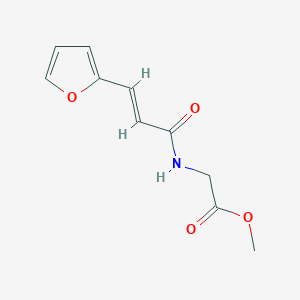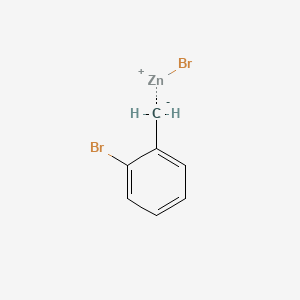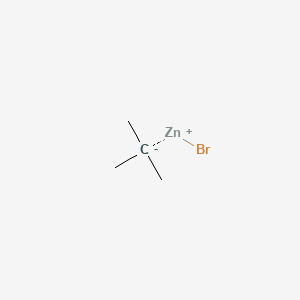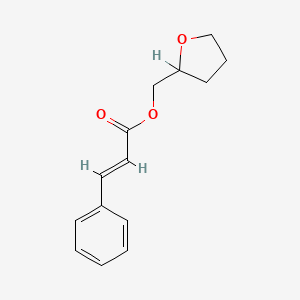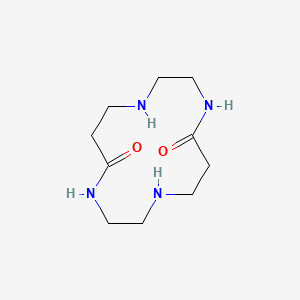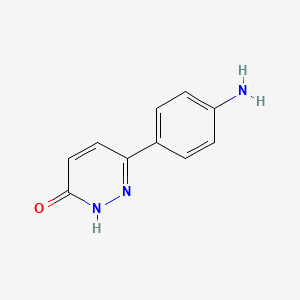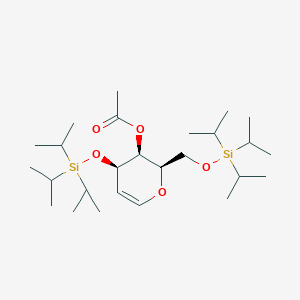
4-O-Acetyl-3,6-di-O-(triisopropylsilyl)-D-galactal
Descripción general
Descripción
“4-O-Acetyl-3,6-di-O-(triisopropylsilyl)-D-galactal” is a chemical compound with the molecular formula C26H52O5Si2 and a molecular weight of 500.86 . It is an important building block for both solution- and solid-phase synthesis of oligosaccharides .
Molecular Structure Analysis
The molecular structure of “4-O-Acetyl-3,6-di-O-(triisopropylsilyl)-D-galactal” is complex, with multiple functional groups including acetyl and triisopropylsilyl groups attached to a D-galactal backbone .Aplicaciones Científicas De Investigación
Glycoside Synthesis in Amino Sugars
- The compound plays a role in the synthesis of amino sugars. For instance, the formation of 3,4,6-tri-O-benzyl-2-nitro-D-galactal from tri-O-benzyl-D-galactal involves base-promoted acetic acid elimination. This process is crucial in obtaining high yields of 2-deoxy-2-nitrogalactopyranosides, which are significant in amino sugar synthesis (Das & Schmidt, 1998).
Synthesis of Methyl Glycosides in Chondroitin Sulfates
- It is utilized in synthesizing methyl glycosides of repeating units of chondroitin 4- and 6-sulfate. Transforming 3,4,6-Tri-O-acetyl-D-galactal into various derivatives is a critical step in the process of producing disodium salts of important galactopyranoside compounds (Jacquinet, 1990).
Synthesis of Alkyl 4,6-Di-O-Acetyl-2,3-Dideoxy-D-Threo-Hex-2-Enopyranosides
- This compound is key in synthesizing alkyl 4,6-di-O-acetyl-2,3-dideoxy-α-D-threo-hex-2-enopyranosides. The process involves an allylic rearrangement-substitution, forming specific pyranosides vital in carbohydrate chemistry (Grynkiewicz, Priebe, & Zamojski, 1979).
Catalysis in Reactions of Glycals with Water
- In catalytic reactions involving glycals with water, the compound demonstrates significant utility. It undergoes transformations in the presence of mercuric sulfate, leading to the formation of essential unsaturated aldehydes in carbohydrate research (Gonzalez, Lesage, & Perlin, 1975).
Catalyzed Tandem Reactions Towards Chiral Benzopyrans
- It is used in Al(OTf)3 catalyzed tandem reactions to convert into 1-O-aryl-2-deoxy derivatives or chiral bridged benzopyrans. These conversions are crucial for synthesizing chiral chromenes or chromans (Simelane, Kinfe, Muller, & Williams, 2014).
Allylic Rearrangement Reactions
- The compound is instrumental in allylic rearrangement reactions, producing glycoside derivatives containing a 2,3-double bond. These reactions are significant for understanding carbohydrate chemistry and synthesizing various derivatives (Ciment & Ferrier, 1966).
Azidonitration Process
- It is involved in the azidonitration process, providing a convenient source for the preparation of D-galactosamine and certain glycosyl halides, fundamental in carbohydrate research (Lemieux & Ratcliffe, 1979).
Propiedades
IUPAC Name |
[(2R,3S,4R)-4-tri(propan-2-yl)silyloxy-2-[tri(propan-2-yl)silyloxymethyl]-3,4-dihydro-2H-pyran-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H52O5Si2/c1-17(2)32(18(3)4,19(5)6)29-16-25-26(30-23(13)27)24(14-15-28-25)31-33(20(7)8,21(9)10)22(11)12/h14-15,17-22,24-26H,16H2,1-13H3/t24-,25-,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRUQNCIVNNLVGC-TWJOJJKGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OCC1C(C(C=CO1)O[Si](C(C)C)(C(C)C)C(C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC[C@@H]1[C@@H]([C@@H](C=CO1)O[Si](C(C)C)(C(C)C)C(C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H52O5Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30446275 | |
| Record name | 4-O-Acetyl-3,6-di-O-(triisopropylsilyl)-D-galactal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30446275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-O-Acetyl-3,6-di-O-(triisopropylsilyl)-D-galactal | |
CAS RN |
201053-38-5 | |
| Record name | 4-O-Acetyl-3,6-di-O-(triisopropylsilyl)-D-galactal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30446275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



